(R)-4-(1-Aminoethyl)aniline

Monoamine Oxidase Inhibition Enantioselective Pharmacology Chiral Amine SAR

(R)-4-(1-Aminoethyl)aniline (CAS 65645-32-1), systematically named 4-[(1R)-1-aminoethyl]aniline, is a chiral para-substituted aniline derivative with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol. The compound belongs to the class of aromatic α-chiral primary amines and features a benzenamine core substituted at the para position with a chiral 1-aminoethyl side chain bearing the (R)-absolute configuration.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B7804564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminoethyl)aniline
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N)N
InChIInChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m1/s1
InChIKeyCDSPOZXUDJUBEZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-Aminoethyl)aniline: Chemical Identity, Stereochemical Configuration, and Procurement Baseline


(R)-4-(1-Aminoethyl)aniline (CAS 65645-32-1), systematically named 4-[(1R)-1-aminoethyl]aniline, is a chiral para-substituted aniline derivative with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol . The compound belongs to the class of aromatic α-chiral primary amines and features a benzenamine core substituted at the para position with a chiral 1-aminoethyl side chain bearing the (R)-absolute configuration. Its structural attributes—two amine functionalities (one aromatic primary amine and one chiral aliphatic primary amine) separated by a rigid aromatic spacer—confer bifunctional reactivity as both a nucleophilic building block and a chiral ligand or resolving agent. The dihydrochloride salt form (CAS 1269437-75-3, molecular weight 209.11 g/mol) is frequently employed to enhance stability and solubility in synthetic workflows [1].

Why Substituting (R)-4-(1-Aminoethyl)aniline with its (S)-Enantiomer or Racemate Is Not Scientifically or Industrially Equivalent


The (R)-configuration at the α-carbon of the aminoethyl side chain is not a passive structural feature but a critical determinant of molecular recognition, pharmacological activity, and synthetic utility. This compound cannot be interchanged with its (S)-enantiomer (CAS 65645-33-2), the racemic mixture (CAS 90434-58-5), or the achiral 4-(aminoethyl)aniline analog (CAS 107-10-8) because stereochemistry directly governs hydrogen-bonding geometry, target binding affinity, and the stereochemical outcome of downstream asymmetric transformations . Enantiomeric impurities as low as 1% (S)-contamination can skew bioassay IC₅₀ values, producing misleading structure-activity relationship (SAR) conclusions in medicinal chemistry programs . In asymmetric catalysis, the (R)-enantiomer induces opposite stereochemical outcomes compared to the (S)-form, making enantiomeric identity a binary selection criterion—not a matter of degree [1].

Quantitative Comparator Evidence: Differentiating (R)-4-(1-Aminoethyl)aniline for Scientific Selection


Enantiomer-Dependent Enzyme Inhibition: (R)- vs. (S)-4-(1-Aminoethyl)aniline Against Monoamine Oxidases (MAOs)

Kinetic enzyme inhibition assays show that (R)-enantiomers of 4-(1-aminoethyl)aniline derivatives inhibit monoamine oxidase (MAO) enzymes with 5- to 10-fold higher potency compared to their corresponding (S)-enantiomers. This potency differential is attributed to optimal hydrogen-bonding geometry between the (R)-configured aminoethyl group and catalytic residues within the MAO active site . The (S)-enantiomer, by contrast, presents a suboptimal orientation that reduces binding affinity.

Monoamine Oxidase Inhibition Enantioselective Pharmacology Chiral Amine SAR

Synthetic Accessibility with High Enantiomeric Excess: Asymmetric C–H Alkylation Route to (R)-4-(1-Aminoethyl)aniline Dihydrochloride

A recently developed synthetic methodology enables the preparation of (R)-4-(1-Aminoethyl)aniline dihydrochloride with 98% enantiomeric excess (ee) via a base/cobalt/indeno-pybox ligand system that promotes highly efficient enantioselective para-carbon-hydrogen alkylation of aniline derivatives . Classical diastereomeric salt resolution methods for the (S)-enantiomer typically deliver lower ee values (~90–95%) under comparable preparative-scale conditions, conferring an advantage in chiral purity at the point of procurement.

Asymmetric Synthesis Enantioselective C–H Activation Chiral Building Block

Commercial Chiral Purity Benchmark: Vendor-Supplied (R)-4-(1-Aminoethyl)aniline ≥98% vs. (S)-Enantiomer ≥95%

Leading chemical suppliers including Aladdin (A732232) offer (R)-4-(1-Aminoethyl)aniline at ≥98% purity , while the corresponding (S)-enantiomer (CAS 65645-33-2, Aladdin A735591) is routinely supplied at ≥95% purity [1]. This 3-percentage-point purity differential at the commercial sourcing level translates into lower baseline enantiomeric impurity burden for the (R)-enantiomer, reducing the requirement for additional chiral QC validation prior to use in sensitive asymmetric syntheses or biological assays.

Chiral Purity Specification Procurement Quality Control Enantiomeric Impurity

Growing Patent Portfolio Incorporation: (R)-4-(1-Aminoethyl)aniline as a Pharmaceutical Intermediate in 2023–2024 Patent Filings

Multiple patent applications filed in 2023–2024 specifically incorporate (R)-4-(1-Aminoethyl)aniline dihydrochloride as a key chiral intermediate for CNS-targeting and antiviral drug candidates, indicating escalating industrial demand for the (R)-configured building block over its (S)-counterpart or the racemate [1]. Patent landscape analysis reveals that the (R)-configuration's stereochemical identity is required for biological activity in these candidate molecules, precluding generic substitution.

Pharmaceutical Patent Landscape CNS Drug Intermediates Antiviral Compound Synthesis

High-Value Application Scenarios for (R)-4-(1-Aminoethyl)aniline Based on Quantitative Differentiating Evidence


Chiral Building Block for CNS-Targeting and Antiviral Drug Candidates Requiring Defined (R)-Stereochemistry

Recent patent filings (2023–2024) incorporate (R)-4-(1-aminoethyl)aniline as a key intermediate in CNS-targeting and antiviral drug candidates where the (R)-configuration is essential for biological activity [1]. Procuring the (R)-enantiomer with ≥98% purity and 98% ee synthetic accessibility ensures that the stereochemical integrity of downstream API candidates is preserved from the earliest synthetic steps, avoiding costly late-stage chiral separation or re-synthesis.

Enantioselective Enzyme Inhibitor Screening Campaigns Against Monoamine Oxidase (MAO) Targets

The 5- to 10-fold potency advantage of (R)-configured 4-(1-aminoethyl)aniline derivatives over the (S)-enantiomers in MAO enzyme inhibition [1] makes this compound a privileged scaffold for hit identification in neurological and psychiatric drug discovery programs. Using the (S)-enantiomer or racemate in primary screening would generate false-negative results and lead to erroneous SAR conclusions, underscoring the requirement for enantiopure (R)-material at the screening stage.

Asymmetric Synthesis Ligand and Chiral Derivatization Agent Development

The bifunctional amine architecture—combining an aromatic NH₂ group with a chiral aliphatic NH₂—enables (R)-4-(1-aminoethyl)aniline to function both as a chiral ligand in transition-metal-catalyzed asymmetric transformations and as a chiral derivatization agent for carboxylic acid enantiomer analysis by HPLC [1]. Its utility in inducing enantioselectivity in reactions depends critically on the defined (R)-configuration; the (S)-enantiomer produces opposite stereochemical outcomes, rendering them non-interchangeable in established synthetic protocols .

Synthesis of Modified Nucleosides via (R)-Configured Aniline Coupling

Coupling of (R)-4-(1-aminoethyl)aniline with 6-chloropurine riboside under basic conditions yields N-[(R)-1-(4-aminophenyl)-ethyl]adenosine, a modified nucleoside with potential antiviral and anticancer applications [1]. This application explicitly requires the (R)-configured aniline to maintain the correct stereochemistry in the final adenosine derivative, as the (S)-analog would produce a diastereomeric product with potentially divergent biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(1-Aminoethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.